molecular formula C17H15N3OS2 B5773766 2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide

2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide

Cat. No.: B5773766
M. Wt: 341.5 g/mol
InChI Key: HKOYYUQXXYFUCQ-UHFFFAOYSA-N
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Description

2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom in the benzothiophene ring can lead to the formation of sulfone derivatives, which exhibit enhanced fluorescence properties .

Scientific Research Applications

2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide is unique due to its specific structural features and the range of reactions it can undergo

Properties

IUPAC Name

1-(1-benzothiophene-3-carbonylamino)-3-benzylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c21-16(14-11-23-15-9-5-4-8-13(14)15)19-20-17(22)18-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOYYUQXXYFUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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